mechanism of action of (+)-Tranylcypromine hydrochloride in epigenetics
mechanism of action of (+)-Tranylcypromine hydrochloride in epigenetics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tranylcypromine (TCP), historically recognized as a monoamine oxidase (MAO) inhibitor for the treatment of depression, has emerged as a significant modulator of epigenetic landscapes.[1] This technical guide provides a comprehensive examination of the epigenetic mechanism of action of (+)-Tranylcypromine hydrochloride, focusing on its role as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will dissect the molecular interactions, downstream cellular consequences, and the critical experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Introduction: From Neuropsychiatry to Epigenetics
Tranylcypromine, a synthetic analog of amphetamine, was first developed as an antidepressant.[1][2] It functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B, leading to increased synaptic levels of monoamine neurotransmitters.[3][4] However, the discovery of its potent activity against Lysine-Specific Demethylase 1 (LSD1), an enzyme with structural homology to MAOs, has opened a new chapter in its pharmacological profile.[5] This off-target activity is now a central focus for its repurposing, particularly in oncology, where LSD1 is a compelling therapeutic target.[6][7][8]
The Primary Epigenetic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation.[9][10] It acts as an epigenetic "eraser," specifically removing methyl groups from mono- and di-methylated lysine residues on histone H3.
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Substrate Specificity : LSD1's primary substrates are mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[7][10][11]
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Transcriptional Regulation : The demethylation of H3K4me2, a mark associated with active enhancers and promoters, typically leads to transcriptional repression.[9] Conversely, the demethylation of H3K9me2, a repressive mark, can lead to transcriptional activation. The contextual outcome depends on the protein complex in which LSD1 is engaged.
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Role in Disease : LSD1 is overexpressed in a multitude of cancers, including acute myeloid leukemia (AML), prostate cancer, and neuroblastoma.[6][11] Its activity is linked to maintaining cancer stem cell self-renewal and driving tumor progression, making it a high-value target for therapeutic intervention.[10]
Molecular Mechanism of (+)-Tranylcypromine-Mediated LSD1 Inhibition
The inhibitory action of tranylcypromine on LSD1 is a direct consequence of its chemical structure and the shared FAD-dependent catalytic mechanism with MAOs.
Irreversible Covalent Adduct Formation
Tranylcypromine acts as an irreversible mechanism-based inhibitor, or "suicide substrate," for LSD1.[12] The process involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[10][12] The strained cyclopropylamine ring of TCP is key to this activity.[12] Upon binding, the enzyme's oxidative machinery attacks the amine, leading to the opening of the cyclopropane ring. This generates a reactive intermediate that covalently bonds to the N5 position of the flavin ring of FAD, thereby permanently inactivating the enzyme.[12][13]
Caption: Covalent inhibition of LSD1 by Tranylcypromine.
Downstream Epigenetic and Transcriptional Consequences
The irreversible inhibition of LSD1 by tranylcypromine sets off a cascade of epigenetic and transcriptional changes within the cell.
The primary consequence is the accumulation of LSD1's substrates. Cellular treatment with tranylcypromine leads to a global increase in the levels of H3K4me2 and H3K9me2.[5][11] This alteration of the histone code directly impacts gene expression. For instance, in P19 embryonal carcinoma cells, TCP treatment resulted in an increase in global H3K4 methylation and the transcriptional de-repression of LSD1 target genes like Egr1 and the pluripotency marker Oct4.[5]
Caption: Downstream effects of LSD1 inhibition by Tranylcypromine.
Methodologies for Studying Tranylcypromine's Epigenetic Effects
A multi-faceted approach is required to fully characterize the epigenetic activity of (+)-Tranylcypromine. The following protocols represent a self-validating system, from biochemical activity to genome-wide impact.
In Vitro Enzyme Inhibition Assays
The first step is to quantify the direct inhibitory effect of TCP on purified LSD1 enzyme. The horseradish peroxidase (HRP)-coupled assay is a robust method.[14][15]
Table 1: Comparative Inhibitory Activity of Tranylcypromine
| Enzyme Target | IC50 Value | Selectivity Insight |
| LSD1/KDM1A | < 2 µM - 5.6 µM | Potent inhibition, forms the basis for epigenetic effects.[3][5][15] |
| MAO-A | Micromolar range | Classical antidepressant target; contributes to side effect profile.[15] |
| MAO-B | Micromolar range | Classical antidepressant target; slight preference over MAO-A.[3][15] |
| LSD2/KDM1B | > 100 µM | High selectivity over the closely related homologue LSD2.[15] |
Experimental Protocol: HRP-Coupled LSD1 Inhibition Assay [14][15]
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Reagent Preparation : Prepare assay buffer (e.g., 50 mM sodium phosphate, pH 7.4). Prepare stock solutions of recombinant human LSD1 enzyme, HRP, Amplex Red reagent, and a di-methylated H3 peptide substrate. Prepare serial dilutions of (+)-Tranylcypromine hydrochloride.
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Pre-incubation : In a black 96-well plate, add serial dilutions of TCP to duplicate wells. Add a fixed concentration of LSD1 enzyme (e.g., 30-40 nM) to all wells.[15] Incubate for 15 minutes on ice to allow compound binding.
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Reaction Initiation : Initiate the enzymatic reaction by adding a solution containing the H3 peptide substrate and Amplex Red/HRP. The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct.[14][16]
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Signal Detection : HRP uses the generated H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin. Measure the increase in fluorescence over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
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Data Analysis : Plot the reaction rates against the logarithm of TCP concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Genome-Wide Profiling of Histone Marks: ChIP-seq
To map the specific genomic loci where histone methylation changes occur, Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is the definitive method.[17][18]
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